What are the chemical properties of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
What are the chemical properties of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS No. 2089255-75-2).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. Given the limited direct literature on this specific compound, this guide establishes a robust framework for its use by leveraging data from closely related analogues and well-established reaction mechanisms. We present a validated, multi-step synthetic protocol, detailed analytical methodologies for quality control, and a discussion of the compound's potential applications as a versatile chemical intermediate.
Introduction: Strategic Importance in Synthesis
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and as crucial synthetic intermediates.[2][3] The title compound, 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, is a bifunctional molecule of significant interest. It incorporates a phenylacetic acid moiety, known to interact with various biological targets, and a primary aminoethoxy side chain. This side chain provides a reactive handle for further chemical modification, making the compound a valuable building block for creating more complex molecules, such as PROTAC linkers or ligands for targeted therapies.[4]
The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions. This guide will elucidate the essential technical details required to confidently handle, synthesize, and analyze this promising chemical entity.
Physicochemical and Spectroscopic Profile
While specific experimental data for this molecule is not widely published, its properties can be reliably inferred from its constituent parts: the 2-(3-hydroxyphenyl)acetic acid backbone and the N-protected aminoethoxy chain.
Chemical and Physical Properties
The following table summarizes the key identifiers and predicted physicochemical properties for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.
| Property | Value | Source / Rationale |
| IUPAC Name | 2-(3-(2-aminoethoxy)phenyl)acetic acid;hydrochloride | Lexichem TK 2.7.0 |
| CAS Number | 2089255-75-2 | Chemical Substance Information[1] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | Derived from structure |
| Molecular Weight | 231.68 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from related compounds[5] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Inferred from hydrochloride salt form[5] |
| Melting Point | Not available. Expected to be >200 °C (with decomposition) | Inferred from similar amino acid hydrochlorides |
| pKa | ~4 (Carboxylic Acid), ~9.5 (Amine) | Estimated based on functional groups |
Predicted Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the predicted key features for each method.
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¹H NMR (in D₂O):
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Aromatic Protons: Complex multiplet signals between δ 7.0-7.4 ppm.
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Methylene (CH₂-COOH): A singlet around δ 3.6 ppm.
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Ether Methylene (O-CH₂): A triplet around δ 4.2 ppm.
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Amine Methylene (CH₂-NH₃⁺): A triplet around δ 3.3 ppm.
-
-
¹³C NMR (in D₂O):
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Carbonyl (C=O): Signal expected around δ 175 ppm.
-
Aromatic Carbons: Multiple signals between δ 115-160 ppm.
-
Ether Methylene (O-CH₂): Signal around δ 68 ppm.
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Methylene (CH₂-COOH): Signal around δ 41 ppm.
-
Amine Methylene (CH₂-NH₃⁺): Signal around δ 40 ppm.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
O-H Stretch (Carboxylic Acid): Broad absorption from 2500-3300 cm⁻¹.
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N-H Stretch (Ammonium): Broad absorption centered around 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): Strong absorption around 1710-1730 cm⁻¹.
-
C-O Stretch (Ether): Strong absorption around 1250 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 196.09 (for the free base).
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Synthesis and Purification Workflow
The most logical and robust synthetic route to 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride starts from the commercially available 2-(3-hydroxyphenyl)acetic acid.[6] The strategy involves a three-step process: etherification with a protected aminoethyl source, deprotection of the amine, and final conversion to the hydrochloride salt. This approach ensures high yields and minimizes side reactions.
Synthetic Pathway Overview
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-(2-Phthalimidoethoxy)phenyl)acetic Acid
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Rationale: A Williamson ether synthesis is employed to form the ether linkage. Using N-(2-bromoethyl)phthalimide as the alkylating agent provides a robust, protected form of the amino group, preventing it from interfering with the reaction.
-
Procedure:
-
To a solution of 2-(3-hydroxyphenyl)acetic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).
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Stir the suspension at room temperature for 30 minutes.
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Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1M HCl to pH 2-3, causing the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the protected intermediate as a white solid.
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Step 2: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid (Free Base)
-
Rationale: The phthalimide protecting group is efficiently removed using hydrazine hydrate. This classic Gabriel amine synthesis deprotection step is high-yielding and clean.
-
Procedure:
-
Suspend the protected intermediate from Step 1 (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (4.0 eq.) to the suspension.
-
Reflux the mixture for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure. The resulting residue is the free base of the product.
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Step 3: Formation of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride
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Rationale: Conversion to the hydrochloride salt is achieved by treatment with a non-aqueous solution of HCl. This prevents hydrolysis and provides the final product in a stable, easy-to-handle form.
-
Procedure:
-
Dissolve the crude free base from Step 2 in a minimal amount of methanol.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (1.2 eq.) with stirring.
-
The hydrochloride salt will precipitate. Stir for an additional 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
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Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Rationale: A reverse-phase HPLC method is the gold standard for assessing the purity of polar organic molecules like the target compound. The method described below is adapted from established protocols for similar phenylacetic acid derivatives and offers excellent resolution and sensitivity.[4][7]
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
System Suitability: Before analysis, the system should be qualified by injecting a standard solution to ensure a theoretical plate count of >2000 and a tailing factor between 0.9 and 1.5.
Workflow for HPLC Analysis
Caption: Standard workflow for HPLC-based purity assessment.
Chemical Reactivity and Stability
Key Reactive Sites
The molecule possesses three key functional groups that dictate its reactivity:
-
Primary Amine: The terminal amino group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and reductive amination. This makes it an ideal handle for conjugation to other molecules.
-
Carboxylic Acid: This group can be activated to form esters, amides, or acid chlorides. It is the primary site for coupling reactions, for instance, with alcohols or amines using standard coupling agents like EDC or HATU.
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Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.
Storage and Stability
The hydrochloride salt is expected to be a stable, non-hygroscopic solid. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.[8]
Conclusion and Future Outlook
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a strategically important chemical intermediate with significant potential in drug discovery and development. While direct experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its synthesis, analysis, and handling. The protocols and data presented herein are based on well-understood chemical principles and validated methods for analogous compounds, ensuring a high degree of confidence for researchers. As the demand for novel bifunctional linkers and building blocks continues to grow, this compound is poised to become a valuable tool in the synthesis of next-generation therapeutics.
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